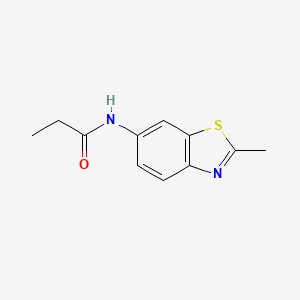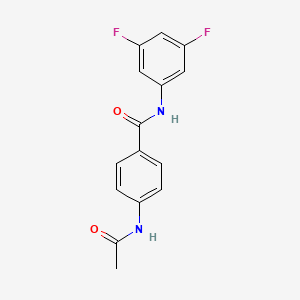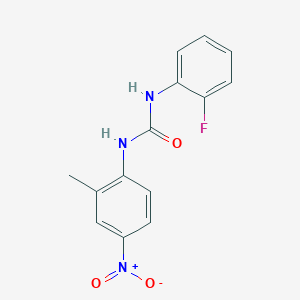![molecular formula C22H21N3O2 B4396984 N-{3-[(4-biphenylylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4396984.png)
N-{3-[(4-biphenylylcarbonyl)amino]propyl}-2-pyridinecarboxamide
描述
N-{3-[(4-biphenylylcarbonyl)amino]propyl}-2-pyridinecarboxamide, also known as BMS-986205, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes, which play a crucial role in the signaling pathways that regulate immune responses. BMS-986205 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
作用机制
N-{3-[(4-biphenylylcarbonyl)amino]propyl}-2-pyridinecarboxamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways that regulate immune responses. Specifically, TYK2 is involved in the signaling pathways that activate the JAK-STAT (signal transducer and activator of transcription) pathway, which plays a crucial role in the regulation of immune responses. By inhibiting TYK2, this compound is able to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on TYK2, with minimal off-target effects on other JAK family members. This selectivity is important, as it reduces the risk of unwanted side effects that can occur with non-selective JAK inhibitors. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, making it suitable for once-daily dosing.
实验室实验的优点和局限性
One advantage of using N-{3-[(4-biphenylylcarbonyl)amino]propyl}-2-pyridinecarboxamide in lab experiments is its selectivity for TYK2, which allows for more specific targeting of immune pathways involved in autoimmune diseases. Another advantage is its good pharmacokinetic properties, which make it suitable for in vivo studies. One limitation of using this compound is its cost, as it is a proprietary compound that may be expensive to obtain for academic research purposes.
未来方向
There are several potential future directions for the use of N-{3-[(4-biphenylylcarbonyl)amino]propyl}-2-pyridinecarboxamide in the treatment of autoimmune diseases. One direction is the development of combination therapies that target multiple immune pathways, as autoimmune diseases are often characterized by dysregulation of multiple pathways. Another direction is the investigation of this compound in clinical trials, to determine its safety and efficacy in humans. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound, and to identify biomarkers that can be used to predict patient response to treatment.
科学研究应用
N-{3-[(4-biphenylylcarbonyl)amino]propyl}-2-pyridinecarboxamide has been extensively studied in preclinical models of autoimmune diseases, demonstrating its potential as a therapeutic agent. In a mouse model of psoriasis, this compound was shown to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was able to reduce the production of autoantibodies and improve kidney function. In a mouse model of inflammatory bowel disease, this compound was able to reduce inflammation and improve gut pathology.
属性
IUPAC Name |
N-[3-[(4-phenylbenzoyl)amino]propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(19-12-10-18(11-13-19)17-7-2-1-3-8-17)24-15-6-16-25-22(27)20-9-4-5-14-23-20/h1-5,7-14H,6,15-16H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWNYRRSPUYWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-[(4-biphenylylcarbonyl)amino]propyl}isonicotinamide](/img/structure/B4396927.png)
![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B4396930.png)
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4396933.png)
![methyl 6-benzoyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4396939.png)
![[(1-benzyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4396946.png)
![5-bromo-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4396964.png)




![2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4397006.png)
![[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4397010.png)
![3-(2,3-dihydroxypropyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4397016.png)